molecular formula C10H11ClFNO2 B13040452 Methyl(R)-3-amino-3-(2-chloro-5-fluorophenyl)propanoatehcl

Methyl(R)-3-amino-3-(2-chloro-5-fluorophenyl)propanoatehcl

Cat. No.: B13040452
M. Wt: 231.65 g/mol
InChI Key: AQKFLNXWVITTAE-SECBINFHSA-N
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Description

Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2 It is a derivative of phenylalanine, specifically modified with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride typically involves the esterification of 2-chloro-5-fluorophenylalanineThe reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as depression and anxiety.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and physiological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl®-3-amino-3-(2-chloro-5-fluorophenyl)propanoate hydrochloride is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2-chloro-5-fluorophenyl)propanoate

InChI

InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3/t9-/m1/s1

InChI Key

AQKFLNXWVITTAE-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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